N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
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Description
N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C16H9ClFN5O2 and its molecular weight is 357.73. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is DNA . The compound is a DNA intercalator, meaning it inserts itself between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA, including replication and transcription processes, which can lead to cell death .
Mode of Action
The compound interacts with its target, DNA, by intercalation . This involves the compound inserting itself between the base pairs of the DNA helix . This can disrupt the DNA’s normal functioning, including its replication and transcription processes . The disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Given its mode of action as a dna intercalator, it likely affects pathways related to dna replication and transcription . Disruption of these pathways can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
As a dna intercalator, it is likely to have good cell permeability, allowing it to reach its target, the dna, inside the cell
Result of Action
The result of the compound’s action is the disruption of DNA replication and transcription processes, leading to cell death . This makes it potentially useful as an anticancer agent, as it can selectively kill rapidly dividing cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can potentially interact with it, affecting its action
Properties
IUPAC Name |
N-(2-chlorophenyl)-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFN5O2/c17-10-3-1-2-4-11(10)19-16(25)13-14-20-15(24)9-7-8(18)5-6-12(9)23(14)22-21-13/h1-7,22H,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIAPWMQGDHRLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.